Exclusive Radiation-Induced Radical Species in Hydrobromide Salt
In a direct comparative study, X-irradiated single crystals of guanine hydrobromide monohydrate (N7-protonated) were analyzed against previously published data for guanine hydrochloride monohydrate. Four common radicals (RI-RIV) were observed in both salts. However, a fifth radical, RV, was exclusively observed in the hydrobromide salt. RV is identified as the product of net OH addition to the C5 position of the unsaturated C4-C5 bond. Its spin density distribution was uniquely characterized by four alpha-proton couplings: 13% at C8, 11% at N7, and 12% at N10 [1]. In contrast, no such C5 addition radical was detected in the hydrochloride or free base forms under identical conditions [1].
| Evidence Dimension | Differential formation of a novel radiation-induced free radical (RV) characterized by unique spin density distribution. |
|---|---|
| Target Compound Data | Guanine hydrobromide monohydrate: Radical RV observed (spin density: 13% C8, 11% N7, 12% N10); onset at 240 K, decay at 255 K [1]. |
| Comparator Or Baseline | Guanine hydrochloride monohydrate: Radical RV absent. Only radicals RI-RIV observed under identical irradiation and measurement conditions [1]. |
| Quantified Difference | Presence vs. absence of a novel radical species. Quantitative spin density distribution unique to the hydrobromide salt's electronic environment. |
| Conditions | Single crystals X-irradiated at 8 K and 65 K; K-band ESR, ENDOR, and FSE spectroscopy between 8 K and room temperature [1]. |
Why This Matters
This exclusive radical chemistry demonstrates that the bromide counterion actively modifies the electronic landscape of the guanine base, a crucial differentiation point for scientists modeling radiation damage to DNA or designing solid-state devices.
- [1] Hole, E. O., Sagstuen, E., & Nelson, W. H. (1991). Environmental effects on primary radical formation in guanine: solid-state ESR and ENDOR of guanine hydrobromide monohydrate. Radiation Research, 125(2), 119–128. PMID: 1847530. View Source
